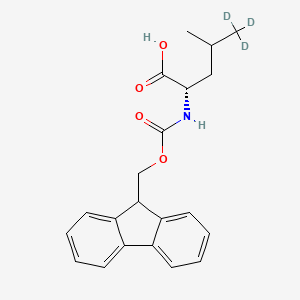

Fmoc-leucine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H23NO4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S)-5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3/t13?,19- |

InChI Key |

CBPJQFCAFFNICX-VWCYLIGHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of Fmoc-leucine-d3?

A-Technical-Guide-to-Fmoc-Leucine-d3

An In-depth Technical Guide to Fmoc-Leucine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-leucine-d3 is a deuterated and Fmoc-protected form of the essential amino acid L-leucine. The incorporation of deuterium atoms creates a stable, heavy-isotope labeled version of the molecule, while the fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting agent for the amine functionality. This strategic combination of features makes Fmoc-L-leucine-d3 an invaluable tool in a range of advanced analytical and synthetic applications, particularly in the fields of proteomics, metabolomics, and pharmaceutical development. Its primary application is as an internal standard in mass spectrometry-based quantitative analyses, where its chemical similarity to the endogenous analyte and distinct mass allow for precise and accurate measurements.[1][2]

Core Properties of this compound

The fundamental characteristics of Fmoc-L-leucine-d3 are summarized below. These properties are critical for its application in experimental settings, influencing factors such as solubility, reactivity, and detection.

Chemical and Physical Data

| Property | Value | References |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-leucine-5,5,5-d3 | [3] |

| Synonyms | Fmoc-L-Leu-OH-d3, Fmoc-Leucine (d3) | [3] |

| Molecular Formula | C₂₁D₃H₂₀NO₄ | [4] |

| Molecular Weight | 356.4 g/mol | |

| CAS Number | 538372-74-6 | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 152-156 °C | |

| Purity | ≥98% | |

| Isotopic Purity | ≥99 atom % D | |

| Solubility | Soluble in organic solvents such as DMF and acetonitrile | |

| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated, protected from light. |

Applications in Research and Development

The unique properties of Fmoc-L-leucine-d3 make it a versatile reagent in several key areas of scientific investigation.

-

Quantitative Proteomics and Metabolomics: The primary application of Fmoc-L-leucine-d3 is as an internal standard for the accurate quantification of leucine and other amino acids in complex biological matrices by mass spectrometry (MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation, chromatographic separation, and ionization, thereby enhancing the accuracy and reproducibility of the results.

-

Peptide Synthesis: Fmoc-L-leucine-d3 can be used as a building block in solid-phase peptide synthesis (SPPS) to generate stable isotope-labeled peptides. These labeled peptides are instrumental as internal standards for the absolute quantification of proteins and peptides in proteomics studies, a technique often referred to as AQUA (Absolute QUantitation).

-

Metabolic Labeling Studies: While the Fmoc-protected form is primarily used for synthesis, the resulting d3-leucine-containing peptides and proteins can be utilized to study protein and peptide turnover and metabolism. Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can employ heavy amino acids derived from precursors like Fmoc-L-leucine-d3 to investigate protein dynamics in living systems.

-

Pharmaceutical Development: In drug discovery and development, accurate quantification of metabolites and biomarkers is essential. Fmoc-L-leucine-d3, as an internal standard, improves the quality and reliability of bioanalytical data, which is critical for pharmacokinetic, pharmacodynamic, and toxicology studies.

Experimental Protocols

The following section provides a detailed, representative methodology for the use of Fmoc-L-leucine-d3 as an internal standard in the quantitative analysis of amino acids in a biological sample using LC-MS/MS with Fmoc derivatization.

Representative Protocol: Quantitative Analysis of Amino Acids using Fmoc Derivatization and LC-MS/MS

This protocol outlines the key steps for the derivatization of amino acids with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for this compound.

1. Sample Preparation:

-

For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids.

-

Neutralize the hydrolysate and dilute it to a known volume with an appropriate buffer.

-

For biological fluids like plasma or serum, perform a protein precipitation step by adding a cold solvent mixture (e.g., acetonitrile:isopropanol:water) to the sample.

-

Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant containing the free amino acids.

2. Internal Standard Spiking:

-

Add a known concentration of Fmoc-L-leucine-d3 solution to the prepared sample (supernatant or neutralized hydrolysate). The concentration of the internal standard should be optimized based on the expected concentration range of the endogenous leucine in the sample.

3. Derivatization with Fmoc-Cl:

-

To the sample containing the internal standard, add a borate buffer (e.g., 100 mM, pH 9.0) to adjust the pH for optimal derivatization.

-

Add a solution of Fmoc-Cl in a suitable organic solvent (e.g., acetonitrile). The molar ratio of Fmoc-Cl to total amino acids should be optimized, with ratios between 10 and 300 being reported as effective.

-

Vortex the mixture and allow the reaction to proceed for a specified time (e.g., 5-40 minutes) at room temperature.

-

The reaction is quenched by the addition of an amine-containing reagent (e.g., adamantanamine or a similar quenching agent) to react with the excess Fmoc-Cl.

4. Sample Clean-up (Optional but Recommended):

-

The derivatized sample can be purified using solid-phase extraction (SPE) to remove excess reagents and matrix components that may interfere with the LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the derivatized and cleaned-up sample into a reverse-phase HPLC system.

-

Use a C18 column for the separation of the Fmoc-derivatized amino acids.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is typically employed.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for Fmoc derivatives.

-

The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each Fmoc-amino acid and the Fmoc-L-leucine-d3 internal standard are monitored.

-

The mass transition for Fmoc-L-leucine-d3 will be shifted by +3 Da compared to the unlabeled Fmoc-L-leucine, allowing for their distinct detection.

-

6. Data Analysis:

-

Quantification is achieved by calculating the ratio of the peak area of the endogenous Fmoc-leucine to the peak area of the Fmoc-L-leucine-d3 internal standard.

-

A calibration curve is constructed using known concentrations of unlabeled amino acid standards (including leucine) spiked with the same concentration of the internal standard.

-

The concentration of leucine in the unknown sample is then determined by interpolating the measured peak area ratio onto the calibration curve.

Visualizations

Diagrams of Workflows and Principles

The following diagrams illustrate the experimental workflow for amino acid quantification and the principle of using an internal standard.

Caption: Experimental workflow for amino acid quantification using this compound.

Caption: Principle of quantification using a stable isotope-labeled internal standard.

References

An In-depth Technical Guide to Fmoc-Leucine-d3: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine-d3 (Fmoc-leucine-d3), a deuterated derivative of the proteinogenic amino acid leucine, which is crucial for various applications in proteomics and drug development. This document details its chemical structure, a plausible synthetic pathway with experimental protocols, and key quantitative data.

Chemical Structure and Properties

This compound is an isotopically labeled amino acid where three hydrogen atoms on the terminal methyl groups of the leucine side chain are replaced with deuterium. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a valuable building block for solid-phase peptide synthesis (SPPS).

The key structural features and properties are summarized below:

| Property | Value |

| Chemical Formula | C₂₁H₂₀D₃NO₄ |

| Molecular Weight | 356.4 g/mol [1] |

| CAS Number | 538372-74-6[1] |

| Appearance | White to off-white powder |

| Melting Point | 152-156 °C |

| Optical Activity | [α]²⁰/D ≈ -25° (c = 0.5 in DMF) |

| Isotopic Purity | ≥ 99 atom % D |

| Chemical Purity | ≥ 98% |

| SMILES | [2H]C([2H])([2H])C(C)C--INVALID-LINK--C(O)=O |

| InChI | 1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3 |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, with the key difference being the absence of the signal corresponding to the deuterated methyl group protons. The characteristic signals for the Fmoc group and the other leucine protons will be present.

-

¹³C NMR: The carbon-13 NMR spectrum will show the characteristic signals for all carbon atoms. The carbon atom of the deuterated methyl group will exhibit a multiplet due to coupling with deuterium (a triplet for a -CD₃ group) and will be shifted slightly upfield compared to the non-deuterated analog.

Mass Spectrometry (MS):

The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than that of the unlabeled Fmoc-leucine, confirming the incorporation of three deuterium atoms.

Synthesis of this compound

Synthetic Workflow

Caption: A logical workflow for the two-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of L-Leucine-d3 (Conceptual Approach)

Several strategies have been reported for the stereoselective synthesis of isotopically labeled L-leucine. One common approach involves the use of a chiral auxiliary to control the stereochemistry, followed by the introduction of the deuterated methyl group. A generalized protocol based on such an approach is outlined below. Note: This is a representative protocol and may require optimization.

Materials:

-

Chiral auxiliary (e.g., an Evans oxazolidinone)

-

Propionyl chloride

-

Base (e.g., n-butyllithium)

-

Deuterated iodomethane (CD₃I)

-

Reagents for cleavage of the auxiliary and conversion to the amino acid (e.g., lithium hydroxide, hydrogen peroxide, and subsequent amination reagents)

-

Appropriate solvents (e.g., THF, diethyl ether)

Protocol:

-

Acylation of Chiral Auxiliary: The chiral auxiliary is acylated with propionyl chloride in the presence of a base to form the corresponding N-propionyloxazolidinone.

-

Enolate Formation and Alkylation: The N-propionyloxazolidinone is treated with a strong base, such as n-butyllithium, at low temperature (e.g., -78 °C) to form the corresponding enolate. This enolate is then reacted with deuterated iodomethane (CD₃I) to introduce the deuterated methyl group stereoselectively.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. This can be achieved, for example, by treatment with lithium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid.

-

Conversion to Amino Acid: The resulting chiral carboxylic acid is then converted into L-leucine-d3. This can be accomplished through various methods, such as a Curtius rearrangement followed by hydrolysis, or through enzymatic reductive amination of a corresponding α-keto acid.

-

Purification: The final L-leucine-d3 is purified, typically by recrystallization or column chromatography.

Stage 2: Fmoc Protection of L-Leucine-d3

This stage involves the reaction of the free amino group of L-leucine-d3 with an Fmoc-donating reagent. A common and efficient method utilizes 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

Materials:

-

L-Leucine-d3

-

9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

Dioxane or acetone

-

Water

-

Diethyl ether or ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolution: L-leucine-d3 is dissolved in a 10% solution of sodium carbonate in water.

-

Addition of Fmoc-OSu: A solution of Fmoc-OSu in dioxane or acetone is added dropwise to the stirred amino acid solution at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to pH 2 with dilute hydrochloric acid. The precipitation of this compound should be observed.

-

Extraction: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white solid.

Synthesis Logic Diagram

Caption: Key steps in the proposed synthesis of this compound.

Applications

This compound is a valuable tool in modern biochemical and pharmaceutical research. Its primary applications include:

-

Quantitative Proteomics: As an internal standard in mass spectrometry-based proteomics for the accurate quantification of proteins and peptides. The known mass shift allows for clear differentiation from the naturally occurring analyte.

-

Metabolic Flux Analysis: To trace the metabolic fate of leucine in biological systems.

-

Structural Biology: In NMR studies of proteins, selective deuteration can simplify complex spectra and provide insights into protein structure and dynamics.

-

Drug Development: In the synthesis of deuterated peptides as therapeutic candidates, which may exhibit improved pharmacokinetic profiles.

This guide provides a foundational understanding of the chemical structure and synthesis of this compound. Researchers intending to synthesize this compound should consult detailed literature procedures and ensure appropriate safety measures are in place.

References

Fmoc-Leucine-d3 as a Precursor for Heavy L-Leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-α-Fmoc-L-leucine-d3 as a stable, isotopically labeled precursor for the generation of heavy L-leucine (L-leucine-d3). This guide is intended for researchers in proteomics, metabolomics, and drug development who utilize metabolic labeling techniques to study protein synthesis, turnover, and signaling pathways.

Introduction: The Role of Heavy L-Leucine in Modern Research

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used technique in quantitative proteomics.[1] It allows for the accurate comparison of protein abundance between different cell populations by metabolically incorporating "heavy" stable isotope-labeled amino acids into one population and "light" natural amino acids into another.[2] L-leucine, an essential branched-chain amino acid, is a key regulator of protein synthesis and a potent activator of the mTORC1 signaling pathway, making its isotopically labeled counterpart, L-leucine-d3, an invaluable tool for studying these fundamental cellular processes.[3]

Fmoc-L-leucine-d3 serves as a protected, stable precursor that can be readily converted to free L-leucine-d3 for use in cell culture media. The fluorenylmethoxycarbonyl (Fmoc) protecting group ensures the stability of the amino acid during storage and handling and can be efficiently removed under mild basic conditions.[4]

Synthesis of Heavy L-Leucine (L-leucine-d3) from Fmoc-L-leucine-d3

The generation of free L-leucine-d3 from its Fmoc-protected precursor is achieved through a base-catalyzed deprotection reaction. While many protocols focus on Fmoc removal in the context of solid-phase peptide synthesis (SPPS), a solution-phase adaptation is required for preparative scale synthesis for use in cell culture.

Experimental Protocol: Solution-Phase Fmoc Deprotection

This protocol describes the preparative scale deprotection of Fmoc-L-leucine-d3 to yield free L-leucine-d3.

Materials:

-

Fmoc-L-leucine-d3

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (cold)

-

Hydrochloric acid (HCl), 1M

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve Fmoc-L-leucine-d3 in DMF in a round-bottom flask. A typical concentration is 0.1 M.

-

Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).[4]

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.

-

Work-up:

-

Dissolve the residue in deionized water.

-

Wash the aqueous solution three times with diethyl ether in a separatory funnel to remove the dibenzofulvene-piperidine adduct.

-

Carefully acidify the aqueous layer to a pH of approximately 6.0-6.5 with 1M HCl. This is the isoelectric point of leucine, at which it is least soluble.

-

-

Precipitation and Isolation:

-

Cool the neutralized solution in an ice bath to promote precipitation of the L-leucine-d3.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with a small amount of cold deionized water, followed by a wash with cold diethyl ether.

-

-

Drying: Dry the purified L-leucine-d3 under vacuum to a constant weight.

Expected Yield and Purity

The solution-phase deprotection of Fmoc-amino acids can proceed with high efficiency.

| Parameter | Expected Value |

| Yield | > 90% |

| Purity | > 98% |

| Isotopic Purity | > 98 atom % D |

Note: Purity should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.

Characterization of L-leucine-d3

The synthesized L-leucine-d3 should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | The ¹H NMR spectrum will be similar to that of unlabeled L-leucine, with the notable absence of the signal corresponding to the methyl protons that have been replaced by deuterium. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of L-leucine-d3 (approximately 134.19 g/mol ), which is 3 Da higher than that of unlabeled L-leucine (approximately 131.17 g/mol ). |

Application of Heavy L-Leucine in Metabolic Labeling (SILAC)

Heavy L-leucine is a key reagent in SILAC experiments for the quantitative analysis of protein synthesis and turnover.

Experimental Workflow for a SILAC Experiment using L-leucine-d3

The following diagram illustrates the general workflow for a quantitative proteomics experiment using heavy leucine.

Detailed Experimental Protocol for SILAC

This protocol provides a step-by-step guide for performing a SILAC experiment with L-leucine-d3.

Materials:

-

Cell line of interest

-

SILAC-grade DMEM or RPMI 1640 medium deficient in L-leucine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-leucine (light)

-

L-leucine-d3 (heavy)

-

Cell culture flasks/plates

-

Standard cell culture reagents (e.g., PBS, trypsin-EDTA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS system

Procedure:

-

Media Preparation:

-

Prepare "light" SILAC medium by supplementing the leucine-deficient base medium with normal L-leucine to the desired final concentration.

-

Prepare "heavy" SILAC medium by supplementing the leucine-deficient base medium with L-leucine-d3 to the same final concentration.

-

Add dFBS to a final concentration of 10% to both media. The use of dialyzed serum is crucial to prevent the introduction of unlabeled amino acids.

-

-

Cell Adaptation and Labeling:

-

Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

-

Allow the cells to undergo at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.

-

Verify the incorporation efficiency by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry.

-

-

Experimental Treatment:

-

Once fully labeled, apply the experimental treatment to the "heavy" cell population while maintaining the "light" population as a control.

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations.

-

Count the cells from each population and mix them in a 1:1 ratio.

-

Lyse the combined cell pellet using an appropriate lysis buffer.

-

Quantify the total protein concentration.

-

-

Protein Digestion:

-

Take a defined amount of protein lysate (e.g., 100 µg).

-

Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using software such as MaxQuant or PEAKS Studio.

-

The software will identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.

-

The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein in the experimental versus the control sample.

-

Representative Quantitative Data

The results of a SILAC experiment are typically presented in a table format, showing the identified proteins and their relative abundance changes.

| Protein Accession | Gene Name | Protein Description | Log₂ (Heavy/Light Ratio) | p-value |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.89 |

| P02768 | ALB | Serum albumin | -0.12 | 0.75 |

| P42771 | RPS6 | 40S ribosomal protein S6 | 1.58 | 0.002 |

| Q15796 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 1.89 | 0.001 |

| P42336 | MTOR | Serine/threonine-protein kinase mTOR | 0.95 | 0.04 |

This is an example table. Actual data will vary depending on the experiment. A positive Log₂ ratio indicates upregulation in the experimental ("heavy") condition, while a negative ratio indicates downregulation.

Application in Signaling Pathway Analysis: The mTORC1 Pathway

Heavy L-leucine is instrumental in studying the dynamics of signaling pathways that respond to amino acid availability, most notably the mTORC1 pathway. Leucine directly activates mTORC1, a master regulator of cell growth and proliferation, by promoting its localization to the lysosomal surface.

Leucine-Sensing and mTORC1 Activation Pathway

The following diagram illustrates the key steps in the leucine-induced activation of the mTORC1 signaling cascade.

By using heavy L-leucine in a "pulse-SILAC" experiment, researchers can track the time-dependent changes in the phosphorylation status and abundance of key downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), providing dynamic insights into the regulation of protein synthesis.

Conclusion

Fmoc-L-leucine-d3 is a versatile and essential precursor for the generation of heavy L-leucine, a critical tool in modern quantitative proteomics and cell biology. Its application in SILAC and other metabolic labeling techniques enables researchers to dissect complex biological processes, from protein turnover to the intricate signaling networks that govern cell growth and metabolism. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and application of heavy L-leucine in a research setting.

References

- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 3. L-Leucine (5,5,5-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-1259-1 [isotope.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its introduction revolutionized solid-phase peptide synthesis (SPPS) by offering a milder, orthogonal protection strategy compared to earlier methods.[3] This technical guide provides an in-depth exploration of the Fmoc group's role, mechanism, and practical application in peptide synthesis, complete with detailed experimental protocols and comparative data for the discerning researcher.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the predominant method for synthesizing peptides for research, therapeutic, and diagnostic applications.[1][4] The strategy is built upon a cycle of three key steps: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing to remove excess reagents and byproducts.

The fundamental principle of the Fmoc strategy lies in its orthogonality. The Nα-Fmoc protecting group is base-labile, meaning it can be removed under mild basic conditions, typically with a secondary amine like piperidine. In contrast, the protecting groups for reactive amino acid side chains are acid-labile and are removed at the final stage of synthesis with a strong acid, such as trifluoroacetic acid (TFA). This orthogonal scheme ensures that the side-chain protecting groups remain intact during the stepwise elongation of the peptide chain, preventing unwanted side reactions.

The mild conditions of Fmoc deprotection are a significant advantage over the harsher acidic conditions required in the alternative tert-butoxycarbonyl (Boc) strategy. This makes Fmoc chemistry particularly well-suited for the synthesis of peptides containing sensitive or modified amino acids, such as those with post-translational modifications like phosphorylation or glycosylation.

The Chemistry of the Fmoc Group: Protection and Deprotection

An Fmoc-amino acid is a standard amino acid where the α-amino group is temporarily blocked by the Fmoc protecting group. This prevents the amino group from participating in unwanted reactions during the peptide bond formation.

Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Deprotection Mechanism: The removal of the Fmoc group is a rapid process that proceeds via a β-elimination mechanism in the presence of a base, most commonly piperidine. The base abstracts the acidic proton on the fluorenyl ring system, leading to the cleavage of the carbamate bond and the release of the free N-terminal amine of the growing peptide chain. The byproducts of this reaction are dibenzofulvene (DBF) and carbon dioxide. The DBF byproduct is typically trapped by the secondary amine used for deprotection to form a stable adduct. A key feature of the fluorenyl group is its strong UV absorbance, which allows for real-time monitoring of the deprotection step by spectrophotometry.

Figure 1: Mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc chemistry follows a cyclical process, with each cycle adding one amino acid to the growing peptide chain.

Figure 2: General workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling

The choice of resin is crucial as it determines the C-terminal functionality of the peptide (e.g., acid or amide).

-

Materials:

-

Fmoc-compatible resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel (fritted syringe or dedicated SPPS vessel)

-

-

Procedure:

-

Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it in the reaction vessel.

-

Add DMF (approx. 10-15 mL per gram of resin) to fully immerse the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

Fmoc Deprotection

-

Materials:

-

20% (v/v) piperidine in DMF

-

DMF

-

-

Procedure:

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for a specified time (see Table 1). A common protocol involves two treatments.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Coupling

A variety of coupling reagents can be used to activate the carboxylic acid group of the incoming Fmoc-amino acid for amide bond formation.

-

Materials:

-

Fmoc-amino acid (3-5 equivalents based on resin loading)

-

Coupling reagent (e.g., HATU, HBTU, HCTU, DIC/HOBt) (see Table 2)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) (typically 2 equivalents relative to the amino acid)

-

DMF

-

-

Procedure:

-

In a separate vial, dissolve the Fmoc-amino acid and coupling reagent in DMF.

-

Add the base to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for the specified coupling time (see Table 3) at room temperature.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Cleavage and Final Deprotection

-

Materials:

-

Dichloromethane (DCM)

-

Cleavage cocktail (composition depends on the peptide sequence, a common one is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

-

Procedure:

-

After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Dry the crude peptide for subsequent purification, typically by reverse-phase HPLC.

-

Quantitative Data and Comparison

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative parameters.

Table 1: Fmoc Deprotection Conditions

| Reagent | Concentration | Typical Treatment Time | Notes |

| Piperidine | 20-50% in DMF | 2 x 1-10 minutes | Most common reagent. |

| 4-methylpiperidine | 20% in DMF | Similar to piperidine | Can reduce certain side reactions. |

| Pyrrolidine | 20% in DMF | Can be faster than piperidine | Useful alternative. |

Table 2: Common Coupling Reagents for Fmoc-SPPS

| Reagent | Full Name | Equivalents (to Amino Acid) | Activation Time | Advantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 0.95 | 1-2 min | High coupling efficiency, low racemization. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 0.95 | 1-2 min | Effective and widely used. |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 0.95 | 1-2 min | Fast and efficient. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | 1.0 / 1.0 | 5-10 min | Cost-effective. |

Table 3: Typical Reaction Times and Success Rates

| Step | Typical Duration | Reported Success/Efficiency | Factors Influencing Success |

| Resin Swelling | 30-60 minutes | N/A | Resin type, solvent. |

| Fmoc Deprotection | 2-20 minutes | >99% | Steric hindrance, peptide aggregation. |

| Amino Acid Coupling | 30 minutes - 4 hours | >99% | Amino acid properties, coupling reagent, aggregation. |

| Cleavage | 2-4 hours | Sequence dependent | Peptide sequence, side-chain protecting groups. |

| Overall Synthesis | Varies with peptide length | >85% for peptides up to 25 amino acids | Peptide length, sequence complexity, aggregation tendency. |

Conclusion

The Fmoc protecting group is an indispensable tool in modern pharmaceutical research and development, enabling the synthesis of a vast array of peptides with high purity and yield. Its base-lability and orthogonality with acid-labile side-chain protecting groups provide a mild and versatile strategy for SPPS. A thorough understanding of the principles, mechanisms, and experimental protocols outlined in this guide is essential for researchers aiming to harness the full potential of Fmoc chemistry for the successful synthesis of peptides for therapeutic, diagnostic, and research applications.

References

A Technical Guide to Fmoc-Leucine-d3 for Protein Turnover and Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-d3 (Fmoc-leucine-d3) in the study of protein turnover and metabolism. Deuterium-labeled amino acids are invaluable tools for elucidating biosynthetic pathways, enzyme mechanisms, and the dynamics of proteins in various biological contexts.[1] this compound, a stable isotope-labeled amino acid with a protective Fmoc group, is particularly suited for incorporation into peptides and proteins for subsequent analysis by mass spectrometry.

Core Concepts: Protein Turnover and Metabolic Labeling

Protein turnover is the continuous process of protein synthesis and degradation, a fundamental aspect of cellular homeostasis. Different proteins exhibit vastly different turnover rates, from minutes to months, which is a key feature of their regulation and function.[2] Studying these dynamics provides critical insights into cellular regulation, disease mechanisms, and the mode of action of therapeutic agents.

Metabolic labeling is a powerful technique used to track the fate of molecules in biological systems. In proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a widely used method. Cells are grown in a medium where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart. As new proteins are synthesized, they incorporate this "heavy" amino acid. By measuring the ratio of heavy to light peptides over time using mass spectrometry, researchers can accurately determine the rates of protein synthesis and degradation.[2][3] this compound serves as a precursor for synthesizing the labeled peptides required for these quantitative proteomics studies.[4]

Properties of this compound

This compound is a deuterated form of Fmoc-L-leucine, where three hydrogen atoms on the terminal methyl groups of the leucine side chain are replaced with deuterium. This results in a mass shift of +3 Da, which is readily detectable by mass spectrometry. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the amino group during peptide chain elongation.

| Property | Value | Source |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-leucine-5,5,5-d3, Fmoc-L-leucine-d3 | |

| Molecular Formula | C₂₁D₃H₂₀NO₄ | |

| Molecular Weight | ~356.4 - 357.44 g/mol | |

| CAS Number (Labeled) | 538372-74-6 | |

| Isotopic Purity | ≥98% - 99 atom % D | |

| Chemical Purity | ≥98% - 99% | |

| Appearance | White powder | |

| Melting Point | 152-156 °C | |

| Mass Shift | M+3 | |

| Primary Applications | Peptide synthesis, Proteomics, Biomolecular NMR |

Experimental Design and Protocols

The use of this compound is primarily for the synthesis of isotopically labeled peptides, which can be used as internal standards for quantitative mass spectrometry or incorporated into proteins through cell culture-based metabolic labeling experiments (Dynamic SILAC).

General Experimental Workflow

The overall process involves introducing the stable isotope-labeled amino acid into the biological system, allowing it to be incorporated into newly synthesized proteins, and then analyzing the proteome at different time points to measure the rate of this incorporation.

Caption: General workflow for a protein turnover experiment using metabolic labeling with L-leucine-d3.

Detailed Protocol: Dynamic SILAC for Protein Turnover Analysis

This protocol outlines a typical "pulse" SILAC experiment to measure protein synthesis rates. A "pulse-chase" experiment, where the heavy label is replaced by a light version to measure degradation, follows a similar logic.

Materials:

-

HEK293 cells (or other cell line of interest)

-

SILAC-grade DMEM medium lacking L-leucine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-leucine

-

"Heavy" L-leucine-d3

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Dithiothreitol (DTT), Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

-

C18 desalting columns

-

Mass spectrometer (e.g., Orbitrap)

Procedure:

-

Cell Culture Adaptation:

-

Culture cells for at least 5-6 doublings in SILAC medium supplemented with "light" L-leucine and dFBS to ensure complete incorporation of the light amino acid and eliminate any background from standard media.

-

-

Metabolic Labeling (Pulse):

-

Wash the adapted cells with phosphate-buffered saline (PBS) to remove the light medium.

-

Switch the medium to "heavy" SILAC medium, containing L-leucine-d3 at the same concentration as the light leucine.

-

Collect cell pellets at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected turnover rates of the proteins of interest.

-

-

Protein Extraction and Digestion:

-

Lyse the collected cell pellets using an appropriate lysis buffer.

-

Quantify the protein concentration in each lysate (e.g., using a BCA assay).

-

Take equal amounts of protein from each time point.

-

Reduce disulfide bonds with DTT (e.g., at 56°C for 30 min).

-

Alkylate cysteine residues with IAA (e.g., at room temperature in the dark for 20 min).

-

Digest the proteins into peptides overnight using trypsin (e.g., at a 1:50 enzyme-to-protein ratio at 37°C).

-

-

Peptide Preparation for MS:

-

Stop the digestion by adding formic acid.

-

Desalt the peptide mixtures using C18 columns to remove contaminants.

-

Dry the purified peptides and resuspend them in a suitable buffer for mass spectrometry.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).

-

The mass spectrometer should be operated in a data-dependent (DDA) or data-independent (DIA) acquisition mode to identify and quantify both light and heavy peptide pairs.

-

Data Analysis and Interpretation

The raw mass spectrometry data is processed using software like MaxQuant, DIA-NN, or similar platforms. The software identifies peptides and calculates the intensity ratio of the heavy (d3-labeled) to light (d0) isotopic envelopes for each peptide at every time point.

Calculating Turnover Rates

The rate of protein synthesis (ks) is determined by fitting the increase in the fraction of the heavy-labeled protein over time to a first-order kinetics model.

Fraction Heavy (t) = 1 - e-kst

From the synthesis rate constant (ks), the protein half-life (T1/2) can be calculated:

T1/2 = ln(2) / ks

Caption: Logical flow of data analysis for determining protein half-life from metabolic labeling data.

Hypothetical Data Summary

The table below illustrates how data for a single protein might look across a time-course experiment.

| Time (hours) | Light Peptide Intensity (d0) | Heavy Peptide Intensity (d3) | % Heavy Isotope Incorporation |

| 0 | 1,000,000 | 0 | 0.0% |

| 2 | 850,000 | 150,000 | 15.0% |

| 4 | 700,000 | 300,000 | 30.0% |

| 8 | 450,000 | 550,000 | 55.0% |

| 12 | 280,000 | 720,000 | 72.0% |

| 24 | 100,000 | 900,000 | 90.0% |

Impact on Cellular Signaling

Protein turnover is intrinsically linked to cellular signaling. Many signaling pathways are regulated by controlling the abundance of key proteins, such as kinases, phosphatases, and transcription factors. For instance, the mTOR pathway, a central regulator of cell growth and proliferation, is highly sensitive to amino acid levels, including leucine. By using this compound to study how different stimuli (e.g., drug treatment, stress) alter the turnover of specific proteins, researchers can uncover novel regulatory mechanisms.

Caption: Conceptual link between external stimuli, protein turnover, and cellular signaling outcomes.

Applications in Research and Drug Development

The ability to precisely measure protein dynamics has significant implications for both basic research and pharmaceutical development.

-

Drug Discovery: This technique can be used to understand a drug's mechanism of action by identifying which proteins' turnover rates are affected by the compound. It can also help in identifying off-target effects.

-

Biomarker Discovery: Changes in the turnover rates of specific proteins can serve as dynamic biomarkers for disease states or response to therapy.

-

Understanding Disease: Many diseases, including cancer and neurodegenerative disorders, are associated with dysregulated protein synthesis or degradation. Measuring turnover can provide insights into the pathology of these conditions.

-

Metabolic Research: As an essential amino acid, leucine plays a key role in metabolism. Tracing its deuterated form helps in understanding metabolic flux and how it is integrated with protein synthesis.

References

A Researcher's In-Depth Guide to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, a powerful technique for quantitative proteomics. This document details the core principles, experimental protocols, data analysis, and applications of SILAC, with a focus on its utility in studying cellular signaling pathways.

Introduction to SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy used in mass spectrometry-based quantitative proteomics.[1][2] It enables the accurate relative quantification of thousands of proteins from different cell populations. The principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells.[3]

Typically, two populations of cells are cultured in media that are identical except for the isotopic forms of a specific essential amino acid, most commonly lysine (K) and arginine (R). One population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C, ¹⁴N). The other population is grown in "heavy" medium containing non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N). After a sufficient number of cell divisions (typically at least five), virtually all instances of that amino acid in the cellular proteome are replaced by the isotopically labeled version.

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined in a 1:1 ratio. Because the proteins are labeled in vivo, this mixing at the earliest stage of the experimental workflow minimizes quantitative errors that can be introduced during sample preparation. The combined protein mixture is then digested, typically with trypsin, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

Chemically identical peptides from the "light" and "heavy" samples are easily distinguished by the mass spectrometer due to their mass difference. The relative peak intensities of these peptide pairs directly correspond to the relative abundance of the protein in the two cell populations.

The SILAC Workflow

The SILAC experimental workflow can be broadly divided into two main phases: the adaptation phase and the experimental phase.

Adaptation Phase

The primary goal of the adaptation phase is to achieve complete incorporation of the heavy amino acids into the proteome of the cells being labeled. This is a critical step for accurate quantification.

Experimental Phase

Once complete labeling is confirmed, the experimental phase begins. This involves subjecting the "light" and "heavy" cell populations to the desired experimental conditions.

A generalized workflow for a SILAC experiment is depicted below:

References

- 1. Triple SILAC to determine stimulus specific interactions in the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Leucine: A Technical Guide to its Function as a Selective PPARγ Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-leucine) has been identified as a unique, selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM). Unlike full agonists such as thiazolidinediones (TZDs), Fmoc-leucine exhibits a distinct pharmacological profile characterized by potent insulin-sensitizing effects comparable to rosiglitazone, but with significantly weaker adipogenic activity. This separation of clinical benefit from a key adverse effect is attributed to its distinct mode of interaction with the PPARγ ligand-binding domain. This interaction induces a unique receptor conformation, leading to the differential recruitment of transcriptional cofactors and a modified pattern of target gene activation. This guide provides an in-depth technical overview of Fmoc-leucine's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that serves as a master regulator of adipogenesis, glucose homeostasis, and inflammation. Full agonists of PPARγ, such as the TZD class of drugs (e.g., rosiglitazone), are effective insulin sensitizers used in the treatment of type 2 diabetes. However, their clinical use is often hampered by side effects, including weight gain, fluid retention, and bone loss, which are linked to their potent pro-adipogenic activity.[1][2]

The development of Selective PPARγ Modulators (SPPARMs) aims to dissociate the therapeutic insulin-sensitizing effects from these undesirable side effects. Fmoc-leucine represents a significant advancement in this area. It acts as a partial agonist, activating PPARγ with lower potency but similar maximal efficacy to rosiglitazone.[3][4][5] This modulation results in a distinct downstream signaling cascade, making Fmoc-leucine a valuable tool for research and a promising scaffold for the development of safer antidiabetic therapeutics.

Mechanism of Action: Differential Cofactor Recruitment

The selective effects of Fmoc-leucine stem from its unique interaction with the PPARγ ligand-binding domain (LBD). Unlike TZDs, it is proposed that two molecules of Fmoc-leucine bind to a single PPARγ LBD. This distinct binding mode induces an allosteric conformational change in the receptor that differs from that induced by full agonists.

This unique conformation leads to the differential recruitment of transcriptional cofactors . While it still allows for the recruitment of coactivators essential for insulin sensitization, it does not efficiently recruit the full complement of cofactors required for robust adipogenesis. For instance, the binding of Fmoc-leucine has been shown to favor the recruitment of coactivators like NCoA1, which is linked to insulin sensitization, without strongly engaging the machinery for adipocyte differentiation.

Signaling Pathway Diagram

Caption: Canonical vs. Selective PPARγ Activation.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of Fmoc-leucine with PPARγ, in comparison to the full agonist rosiglitazone.

Table 1: PPARγ Binding Affinity

| Compound | Binding Assay Type | Ki (μM) | Reference |

| Fmoc-Leucine | Competitive Binding | 15 | |

| Rosiglitazone | Competitive Binding | 0.035 |

Table 2: PPARγ Transcriptional Activation

| Compound | Assay Type | Cell Line | EC50 | Max Activation (% of Rosiglitazone) | Reference |

| Fmoc-Leucine | Reporter Gene | CV-1 | ~20 µM (estimated) | ~100% | |

| Rosiglitazone | Reporter Gene | CV-1 | ~0.03 µM (estimated) | 100% (reference) |

Note: EC50 values are estimated from graphical data presented in the source literature.

Table 3: Adipogenic Activity

| Compound | Assay Type | Cell Line | Adipogenic Effect | Reference |

| Fmoc-Leucine | Oil Red O Staining | 3T3-L1 | Weakly adipogenic | |

| Rosiglitazone | Oil Red O Staining | 3T3-L1 | Potently adipogenic |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize Fmoc-leucine as a selective PPARγ modulator.

Competitive Binding Assay (Fluorescence Polarization)

This assay quantifies the ability of a test compound to displace a fluorescently-labeled PPARγ ligand from the receptor's ligand-binding domain (LBD).

Experimental Workflow Diagram

Caption: Fluorescence Polarization Binding Assay Workflow.

Methodology:

-

Reagent Preparation: Recombinant human PPARγ-LBD is diluted in assay buffer. A high-affinity fluorescent PPARγ ligand (e.g., 'PPARγ Green') is also diluted in the same buffer. Test compounds (Fmoc-leucine, rosiglitazone) are serially diluted in DMSO and then into the assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the diluted PPARγ-LBD.

-

Compound Addition: Add the serially diluted test compounds to the wells. Include wells for 'no displacement' (DMSO vehicle) and 'maximum displacement' (high concentration of a known unlabeled ligand).

-

Probe Addition: Add the fluorescent ligand to all wells.

-

Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: The decrease in polarization (mP) values is proportional to the displacement of the fluorescent probe. Plot the mP values against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293 or CV-1) in appropriate media. Co-transfect the cells with two plasmids: an expression vector for full-length human PPARγ and a reporter vector containing multiple PPAR Response Elements (PPREs) upstream of a firefly luciferase gene. A third plasmid, such as one expressing Renilla luciferase, is often included for normalization.

-

Cell Plating: After transfection, plate the cells into 96-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with serial dilutions of Fmoc-leucine or a reference agonist (rosiglitazone). Include a DMSO vehicle control.

-

Incubation: Incubate the cells for 18-24 hours to allow for ligand-induced gene transcription and translation of the luciferase enzyme.

-

Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer. If a normalization vector was used, measure its signal as well.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal activation level.

Adipocyte Differentiation Assay

This assay visually and quantitatively assesses the potential of a compound to induce adipogenesis in a preadipocyte cell line (e.g., 3T3-L1).

Experimental Workflow Diagram

Caption: 3T3-L1 Adipogenesis Assay Workflow.

Methodology:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum. Plate cells in 24- or 48-well plates and grow them to confluence. Maintain them in a post-confluent state for 2 days.

-

Differentiation Induction (Day 0): Replace the medium with a differentiation cocktail (DMEM with 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/ml insulin) containing either the test compound (Fmoc-leucine), a positive control (rosiglitazone), or a vehicle control (DMSO).

-

Maintenance (Day 2 onwards): After 2-3 days, replace the induction medium with maintenance medium (DMEM with 10% FBS and 10 µg/ml insulin) containing the respective compounds. Replenish this medium every 2 days.

-

Staining (Day 8-12): After significant lipid droplet formation is observed in the positive control (typically 8-12 days), wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and stain with a working solution of Oil Red O for 15-30 minutes. Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.

-

Quantification:

-

Visual: Wash excess stain with water and visualize the red-stained lipid droplets under a microscope.

-

Quantitative: After washing, completely dry the plate. Elute the stain from the cells by adding 100% isopropanol to each well and incubating for 15 minutes on a shaker. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm.

-

Conclusion

Fmoc-leucine stands out as a selective PPARγ modulator that successfully uncouples the receptor's potent insulin-sensitizing effects from its adipogenic activity. This is achieved through a unique binding mode that induces a distinct receptor conformation, leading to a selective pattern of cofactor recruitment and target gene expression. The data and protocols presented in this guide offer a comprehensive technical framework for understanding and investigating the nuanced pharmacology of Fmoc-leucine. As the field moves towards developing safer and more targeted metabolic therapies, the principles demonstrated by Fmoc-leucine provide a critical roadmap for the design of next-generation SPPARMs.

References

- 1. researchgate.net [researchgate.net]

- 2. PPARγ in human and mouse physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A unique PPARgamma ligand with potent insulin-sensitizing yet weak adipogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Leucine-d3 in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-leucine-d3 is a stable isotope-labeled amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The replacement of three hydrogen atoms with deuterium on the leucine side chain provides a unique mass signature, making it an invaluable tool for quantitative proteomics, biomolecular NMR studies, and as an internal standard in various mass spectrometry-based assays. These application notes provide a comprehensive overview of the use of this compound in SPPS, including its primary applications, detailed experimental protocols, and comparative data.

The core advantage of incorporating deuterium-labeled amino acids like this compound lies in the minimal impact on the chemical properties of the resulting peptide. The deuterated peptide exhibits nearly identical chromatographic behavior and ionization efficiency to its natural counterpart, while being distinguishable by its mass. This characteristic is fundamental for its application as an internal standard for accurate quantification.

Key Applications

-

Quantitative Proteomics (AQUA™ Peptides): this compound is frequently used in the Absolute QUAntification (AQUA) strategy. Synthetic peptides incorporating one or more stable isotope-labeled amino acids are created to serve as internal standards for the precise quantification of their corresponding native peptides in complex biological samples by mass spectrometry.[][2]

-

Protein Turnover Studies: In Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) experiments, this compound can be used to synthesize peptides that are then used to spike into cell lysates to accurately measure the rates of protein synthesis and degradation.[3][4][5]

-

Enzyme Kinetics and Drug Metabolism: Deuterated peptides can be employed as internal standards in enzyme kinetic assays and to study the metabolic fate of peptide drugs, offering enhanced pharmacokinetic profiles and slower metabolism rates.

-

Biomolecular NMR: Deuterium labeling simplifies complex NMR spectra by reducing the number of proton signals, aiding in the structural elucidation of peptides and proteins.

Data Presentation: Synthesis Parameters

While direct comparative studies detailing quantitative data on the synthesis of a peptide with this compound versus its non-deuterated counterpart are not extensively published, the principles of Fmoc-SPPS suggest that the performance should be highly similar. The kinetic isotope effect of deuterium substitution on the chemical reactivity of the amino acid in coupling and deprotection steps is generally considered negligible in the context of SPPS. High coupling efficiencies, yields, and purities are characteristic of Fmoc chemistry.

The following table summarizes the expected performance based on established Fmoc-SPPS protocols.

| Parameter | Fmoc-Leucine | This compound | Key Considerations |

| Coupling Reagents | HBTU/HOBt, HATU/HOAt, DIC/Oxyma | HBTU/HOBt, HATU/HOAt, DIC/Oxyma | Standard coupling reagents are effective. The choice may depend on the specific peptide sequence. |

| Typical Equivalents of Amino Acid | 2-5 eq. | 2-5 eq. | Using a slight excess ensures high coupling efficiency. |

| Coupling Time | 30-60 min | 30-60 min | Standard coupling times are generally sufficient. Monitoring with a Kaiser test is recommended. |

| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | Standard deprotection conditions are effective. |

| Deprotection Time | 5-20 min | 5-20 min | Complete deprotection is crucial for preventing deletion sequences. |

| Expected Crude Purity | >70% (sequence dependent) | >70% (sequence dependent) | Purity is highly dependent on the peptide sequence and synthesis conditions. |

| Expected Final Yield | 10-50% (after purification) | 10-50% (after purification) | Yield is influenced by the number of cycles, sequence difficulty, and purification losses. |

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Manual SPPS

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine)

-

Solvent (e.g., DMF - N,N-Dimethylformamide)

-

Deprotection solution (20% piperidine in DMF)

-

Washing solvents (DMF, DCM - Dichloromethane, IPA - Isopropanol)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the deprotection step for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test results in a blue color).

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test results in a yellow/colorless solution). If the test is positive, repeat the coupling step.

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection of a Leucine-d3 Containing Peptide

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

-

Cleavage:

-

Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Slowly add the filtrate to a 10-fold excess of cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times).

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by NMR spectroscopy.

-

Characterization of Leucine-d3 Containing Peptides

Mass Spectrometry: The primary method for characterizing a peptide containing leucine-d3 is mass spectrometry. The incorporation of each leucine-d3 residue will result in a mass increase of 3.0188 Da compared to the corresponding unlabeled peptide. In tandem mass spectrometry (MS/MS), fragmentation of the peptide will produce b- and y-ions. The mass shift will be observed in the fragment ions that contain the leucine-d3 residue, allowing for the confirmation of its position within the peptide sequence.

NMR Spectroscopy: In ¹H NMR, the signals corresponding to the three methyl protons of the leucine side chain will be absent for the deuterated analog. In ¹³C NMR, the signals for the methyl carbons of leucine-d3 will be significantly attenuated or appear as multiplets due to C-D coupling, depending on the spectrometer's settings. Deuterium NMR (²H NMR) can be used to directly observe the deuterium signal.

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Workflow for absolute protein quantification using the AQUA™ strategy with a leucine-d3 labeled peptide.

Conclusion

This compound is a versatile and powerful tool for modern peptide research and development. Its incorporation into synthetic peptides via standard Fmoc-SPPS protocols allows for the creation of high-quality internal standards for accurate quantification in complex biological systems. The provided protocols and information serve as a guide for the successful application of this compound in your research endeavors. While the synthetic performance is expected to be comparable to its non-deuterated counterpart, careful monitoring of each step of the synthesis is always recommended to ensure the highest quality of the final peptide product.

References

Application Notes & Protocols: A Detailed Guide to SILAC-Based Quantitative Proteomics Using Fmoc-Leucine-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the application of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using Fmoc-leucine-d3. SILAC is a powerful metabolic labeling technique that enables accurate relative quantification of proteins in different cell populations by mass spectrometry (MS).[1][2][3] By metabolically incorporating stable isotope-labeled amino acids into the entire proteome, SILAC allows for the direct comparison of protein abundance between different experimental conditions.[4][5]

The use of deuterated leucine (leucine-d3) provides a distinct mass shift for labeled peptides, facilitating their identification and quantification by MS. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group is primarily utilized in the chemical synthesis of peptides. For SILAC applications, the Fmoc group must be removed from this compound to yield free L-leucine-d3, which can then be incorporated into proteins by the cell's translational machinery.

These application notes will guide researchers through the entire workflow, from the preparation of SILAC media and cell labeling to sample preparation, mass spectrometry analysis, and data interpretation.

Experimental Protocols

This section details the step-by-step methodologies for conducting a SILAC experiment with this compound.

Protocol 1: Preparation of "Heavy" Leucine-d3 SILAC Medium

This protocol describes the deprotection of this compound and its supplementation into leucine-free cell culture medium.

Materials:

-

Fmoc-L-leucine-d3

-

Piperidine solution (20% in dimethylformamide (DMF))

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin solution

-

Sterile filter (0.22 µm)

Procedure:

-

Fmoc Deprotection:

-

Dissolve Fmoc-L-leucine-d3 in a minimal amount of DMF.

-

Add 20% piperidine in DMF to the solution and stir at room temperature for 2 hours to remove the Fmoc group.

-

Monitor the deprotection reaction by thin-layer chromatography (TLC).

-

After completion, precipitate the deprotected L-leucine-d3 by adding cold diethyl ether.

-

Centrifuge to pellet the amino acid, wash with diethyl ether, and air dry.

-

Neutralize the resulting L-leucine-d3 with a stoichiometric amount of HCl.

-

-

Preparation of "Heavy" SILAC Medium:

-

Under sterile conditions in a laminar flow hood, dissolve the deprotected L-leucine-d3 in sterile water.

-

Add the "heavy" L-leucine-d3 solution to the leucine-free cell culture medium to the desired final concentration (typically the same as normal leucine in standard media).

-

Supplement the medium with dialyzed FBS (to minimize unlabeled amino acids) and penicillin-streptomycin.

-

Sterile-filter the complete "heavy" SILAC medium through a 0.22 µm filter.

-

Prepare a "light" SILAC medium by supplementing leucine-free medium with unlabeled L-leucine to the same final concentration.

-

Protocol 2: SILAC Labeling of Cultured Cells

This protocol outlines the metabolic labeling of two cell populations with "light" and "heavy" amino acids.

Materials:

-

Adherent or suspension cells

-

"Light" SILAC medium (prepared in Protocol 1)

-

"Heavy" SILAC medium (prepared in Protocol 1)

-

Standard cell culture reagents and equipment

Procedure:

-

Cell Culture Adaptation:

-

Culture two separate populations of cells.

-

For the "light" population, culture the cells in the "light" SILAC medium.

-

For the "heavy" population, culture the cells in the "heavy" SILAC medium.

-

-

Metabolic Labeling:

-

Passage the cells for at least five to six cell doublings in their respective SILAC media to ensure near-complete incorporation of the labeled or unlabeled leucine.

-

-

Verification of Incorporation (Optional but Recommended):

-

Harvest a small aliquot of the "heavy" labeled cells.

-

Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm >95% incorporation of L-leucine-d3.

-

Protocol 3: Protein Extraction, Digestion, and Mass Spectrometry Analysis

This protocol details the steps from cell harvesting to MS analysis.

Materials:

-

"Light" and "heavy" labeled cell populations

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

C18 desalting columns

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest the "light" and "heavy" cell populations separately. For adherent cells, use a cell scraper.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Mix equal amounts of protein from the "light" and "heavy" cell populations (e.g., 1:1 ratio for a standard comparison).

-

-

Protein Digestion:

-

Reduce the disulfide bonds in the mixed protein sample by adding DTT and incubating.

-

Alkylate the cysteine residues by adding IAA and incubating in the dark.

-

Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide mixture with formic acid.

-

Desalt the peptides using a C18 column to remove salts and other contaminants.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.

-

Data Presentation

The quantitative data from a SILAC experiment is typically presented as ratios of "heavy" to "light" peptide intensities. This ratio reflects the relative abundance of a given protein between the two experimental conditions.

Table 1: Representative Quantitative Proteomics Data from a SILAC Experiment

| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Heavy/Light Ratio | Regulation |

| P02768 | ALB | LVNEVTEFAK | 1.20E+08 | 1.15E+08 | 0.96 | Unchanged |

| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 2.50E+09 | 2.65E+09 | 1.06 | Unchanged |

| P08238 | HSP90B1 | IQEIMPNHSIVEYK | 5.40E+07 | 1.62E+08 | 3.00 | Upregulated |

| Q06830 | VIM | YETIAAQACNDSLDSK | 8.90E+06 | 2.22E+06 | 0.25 | Downregulated |

| P14618 | ENO1 | VIGMDVAASEFFRSGKY | 1.10E+08 | 2.31E+08 | 2.10 | Upregulated |

Mandatory Visualization

The following diagram illustrates the general workflow of a SILAC experiment incorporating this compound.

SILAC experimental workflow using this compound.

References

- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]